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Seviteronel Toxicity Profile Overview

The table below summarizes the main toxicities observed in clinical trials, which were primarily dose-

dependent and involved the central nervous system (CSP) and gastrointestinal (GI) systems [1] [2].

Adverse Event
Grade
(CTCAE
v4.0)

Frequency & Context
Management
Recommendations

CNS Toxicity
(Concentration
impairment, delirium,

mental status changes)

Gr 3/4 DLT at 750 mg and 600 mg

QD in women; frequent in
men, leading to trial

modifications [1] [2].

Dose reduction or

discontinuation. RP2D in
women is 450 mg QD [2].

Fatigue Gr 1/2

(Mostly)

Very common (37% in

women's trial) [2].

Supportive care; assess for

disease-related causes.

Nausea & Vomiting Gr 1/2

(Mostly)

Very common (42% nausea,

37% vomiting in women) [2].

Prophylactic antiemetics are

recommended.

Tremor Gr 1/2

(Mostly)

Very common (42% in

women's trial) [1] [2].

Patient counseling; typically

not a dose-limiting toxicity.
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Adverse Event
Grade
(CTCAE
v4.0)

Frequency & Context
Management
Recommendations

Anemia Gr 3 One event deemed possibly
related in women's trial [2].

Monitor CBC; manage per
clinical guidelines.

Key Experimental Protocols & Preclinical Insights

For researchers designing experiments with seviteronel, here are methodologies from key preclinical and

clinical studies.

Clinical Dosing Protocol (Phase I in Breast Cancer)

This protocol established the Recommended Phase 2 Dose (RP2D) for women [2].

Study Design: Open-label, dose de-escalation.

Dosing Cohorts: 750 mg, 600 mg, and 450 mg administered orally once daily in 28-day continuous
cycles.

Dose-Limiting Toxicity (DLT) Definition: Any Grade 3 or higher adverse event deemed possibly,
probably, or definitely related to seviteronel occurring from the first dose through the end of Cycle 1

(28 days).
Maximum Tolerated Dose (MTD) Definition: The highest dose at which the incidence of DLTs is

less than 33%.
Key Outcome: The RP2D was determined to be 450 mg QD.

In Vitro Radiosensitization Protocol (TNBC Models)

This methodology assesses seviteronel's efficacy in combination with radiation [3] [4].

Cell Lines: Use AR-positive (AR+) TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative

controls (e.g., MDA-MB-231) are essential.
Clonogenic Survival Assay:

Pre-treatment: Treat cells with seviteronel (e.g., 5 µM) or vehicle for a specified period before
irradiation.
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Irradiation: Irradiate cells at various doses (e.g., 0-6 Gy).

Culture: Seed cells at low density and allow them to form colonies for 10-14 days.
Analysis: Fix, stain colonies, and count. Calculate the radiation enhancement ratio.

DNA Damage Repair Analysis (γH2AX Foci):
Treat and irradiate cells as above.

Fix cells at various time points post-IR (e.g., 6h, 16h, 24h).
Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.

Quantify the number of γH2AX foci per cell; delayed repair in combination groups indicates
radiosensitization.

Mechanism of Action & Radiosensitization

Seviteronel has a unique dual mechanism of action. It acts as a selective CYP17 lyase inhibitor (blocking

androgen production) and a competitive androgen receptor (AR) antagonist [1] [2]. Preclinical evidence

suggests that the combination of seviteronel with radiation therapy (RT) has a unique mechanism for

radiosensitizing AR-positive triple-negative breast cancer (TNBC) cells [3] [4].

The following diagram illustrates this proposed mechanism and experimental workflow:
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Mechanism of Radiosensitization

Experimental Observation

Radiation Therapy
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γH2AX foci

Not seen with
Enzalutamide+RT

Different mechanism
from other AR inhibitors
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Frequently Asked Questions (FAQs)

Q1: What is the recommended phase 2 dose (RP2D) of seviteronel for female patients?

A1: The RP2D for women with breast cancer is 450 mg administered orally once daily. This dose

was determined after dose-limiting toxicities (DLTs) of confusional state and delirium were observed
at higher doses (600 mg and 750 mg QD) [2].

Q2: Does seviteronel require concomitant steroid administration like abiraterone?

A2: No. A key differentiator of seviteronel in clinical trials is that it was administered without routine
oral steroids. This is due to its higher selectivity for CYP17 17,20-lyase over 17-α hydroxylase,

which may minimize the risk of mineralocorticoid excess [1].

Q3: Is seviteronel effective in patients who have developed resistance to enzalutamide?

A3: Preclinically, yes. Seviteronel has shown activity against enzalutamide-resistant cell lines,

including those expressing the AR F876L mutation, which confers resistance to enzalutamide.
However, in a clinical trial for men with mCRPC who progressed on enzalutamide, single-agent

seviteronel was associated with significant toxicity and limited efficacy, warranting no further
investigation as a monotherapy in that specific population [1].

Q4: What is the most critical parameter to monitor in vitro when studying seviteronel as a

radiosensitizer?

A4: The most critical parameter is the androgen receptor (AR) status of the cell lines. Seviteronel
selectively radiosensitizes AR-positive (AR+) TNBC models and has no such effect on AR-negative

models, regardless of estrogen receptor expression [3] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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